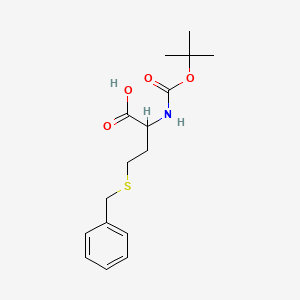

Boc-S-benzyl-DL-homocysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

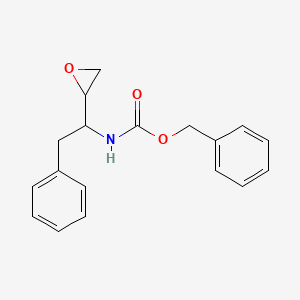

Boc-S-benzyl-DL-homocysteine is a derivative of the amino acid homocysteine, where the thiol group is protected by a benzyl group and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is not directly mentioned in the provided papers, but its structure is related to the compounds discussed in the papers. The Boc group is commonly used in peptide synthesis to protect the amino group, while the benzyl group protects the thiol group of cysteine residues.

Synthesis Analysis

The synthesis of S-benzyl-DL-[1-13C]cysteine, a compound related to Boc-S-benzyl-DL-homocysteine, is described in the second paper. It was prepared from Na13CN through a three-step synthesis and then converted to the t-butyloxycarbonyl derivative for use in peptide synthesis . This process demonstrates the feasibility of synthesizing S-benzyl cysteine derivatives and suggests a similar approach could be used for synthesizing Boc-S-benzyl-DL-homocysteine.

Molecular Structure Analysis

The molecular structure of a related dipeptide, N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, is discussed in the first paper. It crystallizes in an orthorhombic space group and the molecules are packed in a parallel-pleated sheet arrangement, stabilized by N–H···O hydrogen bonds . While this structure is not Boc-S-benzyl-DL-homocysteine, it provides insight into how the Boc and benzyl groups might influence the conformation of similar compounds.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of Boc-S-benzyl-DL-homocysteine. However, the synthesis paper indicates that the S-benzyl cysteine derivative was incorporated into various peptides . This suggests that Boc-S-benzyl-DL-homocysteine could also be used in peptide synthesis and would likely undergo reactions typical of protected amino acids, such as coupling with other amino acid derivatives to form peptides.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-S-benzyl-DL-homocysteine are not directly discussed in the provided papers. However, the synthesis and purification of the related S-benzyl cysteine derivative imply that it is stable enough to be handled under laboratory conditions and can be purified using techniques like partition chromatography and high-pressure liquid chromatography . These properties are important for the practical use of the compound in peptide synthesis and suggest that Boc-S-benzyl-DL-homocysteine would have similar characteristics.

Applications De Recherche Scientifique

Enzyme Inhibitor Research : One study investigated a compound synthesized from Boc-S-benzyl-DL-homocysteine as a potent inhibitor of rat methionine adenosyltransferases. This research highlights its potential in studying enzyme inhibition and regulatory mechanisms in biological systems (Kappler, Vrudhula, & Hampton, 1987).

Peptide Synthesis and Modification : Boc-S-benzyl-DL-homocysteine has been used in the synthesis of substituted 1,2-Thiazetidine 1,1-Dioxides, which are important in the development of peptides and their derivatives. This shows its role in facilitating the synthesis and study of complex organic molecules (Roehrich, Abu Thaher, Manicone, & Otto, 2004).

Fluorescent Probes for Biothiols : Research involving Boc-S-benzyl-DL-homocysteine led to the development of a fluorescent probe for distinguishing cysteine and homocysteine from glutathione. This application is significant for biochemical studies and medical diagnostics (Wang, Wei, Li, & Xie, 2018).

Biochemical Analysis Techniques : The compound has been utilized in developing improved high-performance liquid chromatography (HPLC) methods for analyzing homocysteine in biological samples, demonstrating its utility in analytical biochemistry (Durand, Fortin, Lussier-Cacan, Davignon, & Blache, 1996).

Role in Homocysteine Metabolism Studies : Boc-S-benzyl-DL-homocysteine has been used in research exploring the metabolism of homocysteine, a key factor in understanding cardiovascular diseases and other health conditions (Selhub, 1999).

Studying Protein Synthesis : It has also been used in studies focusing on the mischarging of Escherichia coli tRNAPhe, contributing to our understanding of protein synthesis and its regulation (Baldini, Martoglio, Schachenmann, Zugliani, & Brunner, 1988).

Propriétés

IUPAC Name |

4-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)9-10-22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZRILZGPVJXKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-S-benzyl-DL-homocysteine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.